(R)-1-(thiophen-2-yl)propan-2-ol
Description
(R)-1-(Thiophen-2-yl)propan-2-ol is a chiral secondary alcohol featuring a thiophene ring attached to a propan-2-ol backbone in the R-configuration. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility.
Properties
Molecular Formula |
C7H10OS |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
(2R)-1-thiophen-2-ylpropan-2-ol |
InChI |
InChI=1S/C7H10OS/c1-6(8)5-7-3-2-4-9-7/h2-4,6,8H,5H2,1H3/t6-/m1/s1 |
InChI Key |
FQOLCQNLKZBNMM-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=CS1)O |
Canonical SMILES |
CC(CC1=CC=CS1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(thiophen-2-yl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with thiophene, a five-membered aromatic ring containing sulfur.
Grignard Reaction: Thiophene undergoes a Grignard reaction with a suitable alkyl halide to form a thiophenyl magnesium bromide intermediate.
Addition Reaction: The intermediate is then reacted with an aldehyde or ketone to form the desired alcohol.
Chiral Resolution: The racemic mixture obtained is resolved using chiral chromatography or enzymatic methods to isolate the (2R)-enantiomer.
Industrial Production Methods
Industrial production of (2R)-1-(thiophen-2-yl)propan-2-ol may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate a precursor compound.
Biocatalysis: Employing enzymes to achieve high enantioselectivity in the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2R)-1-(thiophen-2-yl)propan-2-ol can undergo oxidation to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiophenylpropane.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Thiophen-2-ylpropan-2-one or thiophen-2-ylpropanoic acid.
Reduction: Thiophen-2-ylpropane.
Substitution: Thiophen-2-ylpropan-2-yl ethers or esters.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Biomarker: Investigated as a potential biomarker for certain diseases.
Medicine
Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry
Materials Science: Utilized in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of (2R
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural analogs of (R)-1-(thiophen-2-yl)propan-2-ol, highlighting differences in substituents, molecular properties, and applications:
Key Differences and Implications
Backbone and Functional Group Positioning The hydroxyl group in this compound is at the C2 position, whereas analogs like (R)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol have the hydroxyl at C1.
Substituent Effects Halogenation: The 5-chloro substitution on the thiophene ring in (R)-2-(5-Chlorothiophen-2-yl)propan-1-ol increases molecular weight and may enhance lipophilicity or electrophilic reactivity, making it suitable for cross-coupling reactions .
Synthetic and Analytical Considerations (R)-1-(Thiophen-2-yl)ethanol and its enantiomers have been resolved via gas chromatography (GC), with retention times of 19.33 min (R) and 20.39 min (S), highlighting the importance of chiral separation techniques for such compounds . Impurities like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol are monitored in pharmaceutical formulations, underscoring the need for robust analytical methods (e.g., HPLC) to ensure purity .
Q & A
Q. What are the common synthetic routes for (R)-1-(thiophen-2-yl)propan-2-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves enantioselective reduction of a ketone precursor (e.g., 1-(thiophen-2-yl)propan-2-one) using chiral catalysts like Corey-Bakshi-Shibata (CBS) or enzymatic methods. Key parameters include:
- Temperature : Lower temperatures (0–5°C) improve enantiomeric excess (ee) .
- Solvent : Polar aprotic solvents (e.g., THF) enhance catalyst efficiency .
- Catalyst Loading : 5–10 mol% of CBS reagent achieves >90% ee .
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the (R)-enantiomer .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm the thiophene ring (δ 6.8–7.2 ppm for aromatic protons) and propan-2-ol backbone (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for OH) .
- IR : O–H stretch (~3400 cm) and C–S (thiophene) absorption (~700 cm) .
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to verify enantiopurity (>98% ee) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile thiophene derivatives .
- PPE : Nitrile gloves and safety goggles prevent skin/eye contact .
- Storage : Keep in airtight containers under inert gas (N) to prevent oxidation .
Advanced Research Questions
Q. How can enantiomeric purity be rigorously validated, and what are common pitfalls in stereochemical analysis?
- Methodological Answer :
- Polarimetry : Specific rotation ([α]) should align with literature values (e.g., [α] = +15° to +20° for (R)-enantiomer) .
- Chiral Derivatization : React with Mosher’s acid chloride and analyze NMR splitting patterns to confirm configuration .
- Pitfalls : Impurities from residual ketone precursors can skew ee measurements; use preparative TLC for pre-analysis cleanup .
Q. What computational and crystallographic tools are recommended for resolving structural ambiguities in thiophene derivatives?
- Methodological Answer :
- X-ray Crystallography : Use SHELX for structure refinement. Key steps include:
- Data Collection : High-resolution (<1.0 Å) data minimizes thermal motion artifacts .
- Mercury CSD : Analyze packing motifs and hydrogen-bonding networks (e.g., O–H···S interactions) .
- DFT Calculations : Gaussian09 with B3LYP/6-31G* basis set predicts optimized geometry and electronic properties (e.g., HOMO-LUMO gaps) .
Q. How do structural modifications (e.g., substituents on thiophene) influence bioactivity or metabolic stability?
- Methodological Answer :
- Comparative Studies : Synthesize analogs (e.g., 4-fluoro or trifluoromethylthio derivatives) and assess:
- Lipophilicity : LogP values (via HPLC) correlate with membrane permeability .
- Enzyme Binding : Docking simulations (AutoDock Vina) predict interactions with CYP450 isoforms .
- Data Table :
| Substituent | LogP | CYP3A4 Inhibition (IC) |
|---|---|---|
| H (parent) | 1.8 | >100 µM |
| 4-F | 2.1 | 75 µM |
| CFS | 2.5 | 50 µM |
| Data from analogs in |
Q. How should researchers address contradictions between computational predictions and experimental biological activity data?
- Methodological Answer :
- Troubleshooting Steps :
Solvent Effects : Ensure in silico models account for solvent (e.g., PBS vs. DMSO) .
Protonation States : Adjust ligand charges (e.g., hydroxyl group pKa ~14) in docking simulations .
Assay Validation : Use positive controls (e.g., known CYP inhibitors) to confirm assay reliability .
Data Contradiction Analysis
Q. If NMR spectra show unexpected splitting patterns, how can researchers differentiate between diastereomers and solvent artifacts?
- Methodological Answer :
- Variable Temperature NMR : Heating to 50°C reduces solvent clustering; persistent splitting suggests diastereomers .
- COSY/NOESY : Correlate coupling between thiophene protons and adjacent CH groups to confirm stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
